2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S.ClH/c22-15-4-6-16(7-5-15)29-14-19(27)26(9-8-25-10-12-28-13-11-25)21-24-20-17(23)2-1-3-18(20)30-21;/h1-7H,8-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWYVHDNDIJJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 4-fluorobenzo[d]thiazole: This involves the cyclization of 4-fluoroaniline with carbon disulfide and chloroacetic acid.
Coupling Reaction: The intermediate compounds are then coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or fluorobenzo[d]thiazol moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound’s benzothiazole core differentiates it from pyrazole (I9H) or isoindolinone-based analogs.
- Morpholinoethyl and fluorobenzothiazole groups provide a balance of polarity and lipophilicity compared to sulfonamide or thiadiazole derivatives.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The hydrochloride salt of the target compound significantly improves solubility over neutral analogs like I9H.
Key Observations :
- The benzothiazole core in the target compound aligns with kinase inhibition, a common therapeutic target in oncology.
- Sulfonamide derivatives exhibit potent antibacterial activity due to structural mimicry of para-aminobenzoic acid .
Key Observations :
- The target compound’s synthesis is relatively efficient compared to sulfonamide or thiadiazole derivatives, which require multi-step functionalization.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a chlorophenoxy group, a benzothiazole moiety, and a morpholine substituent. The molecular formula is , with a molecular weight of approximately 367.84 g/mol. Understanding the structure is crucial for exploring its biological activity.
Research indicates that compounds similar to this one often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Anticancer Activity : The compound's structural components suggest potential anticancer properties. Similar benzothiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : The presence of the chlorophenoxy group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to antimicrobial effects .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on several cancer cell lines, revealing significant cytotoxicity with GI50 values indicating potent activity against non-small cell lung cancer (EKVX) and breast cancer (MDA-MB-435). The compound was noted for its selective toxicity, sparing normal cells while effectively targeting malignant ones .
- Antibacterial Efficacy : In vitro assays demonstrated that the compound inhibited bacterial growth in strains resistant to conventional antibiotics. The mechanism was attributed to the disruption of DNA replication processes in bacteria through inhibition of topoisomerases .
- Neuropharmacological Effects : Preliminary studies on animal models indicated that the compound may possess anticonvulsant properties. Compounds with similar structures have been shown to modulate sodium channel activity, which is critical in controlling neuronal excitability and preventing seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
